![molecular formula C24H27NO5 B2599834 1'-(3,4-二乙氧基苯甲酰)螺[色满-2,4'-哌啶]-4-酮 CAS No. 877810-81-6](/img/structure/B2599834.png)
1'-(3,4-二乙氧基苯甲酰)螺[色满-2,4'-哌啶]-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality 1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学中的药效团
螺[色满-2,4'-哌啶]-4-酮衍生物,包括1'-(3,4-二乙氧基苯甲酰)螺[色满-2,4'-哌啶]-4-酮,已被确定为药物化学中的重要药效团。它们是众多药物、候选药物和生化试剂中的结构成分。最近的进展表明,这些衍生物的合成及其生物学相关性取得了重大进展,这表明有可能开发出含有这种药效团的新型生物活性物质,用于各种治疗应用 (Ghatpande 等,2020)。
乙酰辅酶A羧化酶抑制剂
已经设计、合成和评估了几种螺[色满-2,4'-哌啶]-4-酮衍生物的体外乙酰辅酶A羧化酶(ACC)抑制活性。值得注意的是,这些化合物在低纳摩尔范围内表现出ACC抑制活性,表明它们作为代谢紊乱治疗剂的潜力。具体来说,某些衍生物显示出增强小鼠全身脂肪氧化的能力,即使在高碳水化合物饮食的情况下也是如此,这突出了它们在肥胖和糖尿病管理方面的潜力 (Shinde 等,2009)。
抗微生物剂
已经探索了新型N-酰基/芳酰基螺[色满-2,4'-哌啶]-4(3H)-酮类似物的合成,产生了具有显着抗真菌和抗微生物活性的化合物。这些发现得到了分子对接研究的支持,该研究显示与微生物靶标具有极好的整合,表明这些衍生物可以作为有效的抗微生物剂 (Ghatpande 等,2021)。
生化分析
Biochemical Properties
1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific biochemical context. Additionally, it may interact with receptor proteins on cell surfaces, modulating signal transduction pathways .
Cellular Effects
The effects of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect various cellular processes, including proliferation, differentiation, and apoptosis . Furthermore, its impact on metabolic pathways can alter the cellular energy balance and biosynthetic processes.
Molecular Mechanism
At the molecular level, 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression beneficially. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may produce active or inactive metabolites, influencing its overall biochemical activity and effects .
Transport and Distribution
Within cells and tissues, 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its activity and efficacy .
Subcellular Localization
The subcellular localization of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity, as it may interact with different biomolecules depending on its subcellular environment. For instance, localization to the nucleus can influence gene expression, while localization to the mitochondria can affect cellular metabolism .
属性
IUPAC Name |
1'-(3,4-diethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-3-28-21-10-9-17(15-22(21)29-4-2)23(27)25-13-11-24(12-14-25)16-19(26)18-7-5-6-8-20(18)30-24/h5-10,15H,3-4,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCMRCYYCHFORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
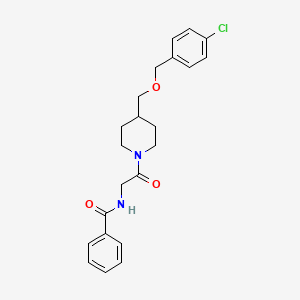

![Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2599755.png)
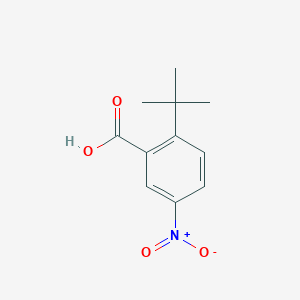
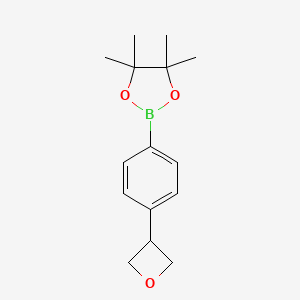
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2599761.png)
![[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2599762.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)

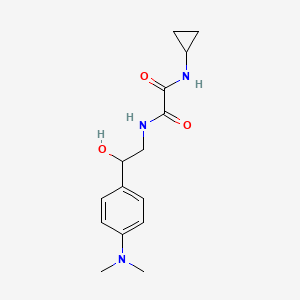
![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)
![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)
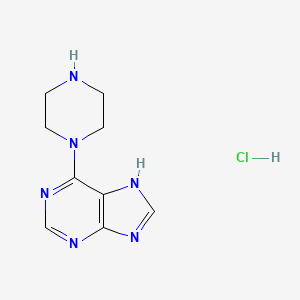
![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)
